molecular formula C21H25FN2O4S B384239 2-(4-fluorophenoxy)-N-(4-((4-methylpiperidin-1-yl)sulfonyl)phenyl)propanamide CAS No. 617680-03-2

2-(4-fluorophenoxy)-N-(4-((4-methylpiperidin-1-yl)sulfonyl)phenyl)propanamide

Cat. No.: B384239
CAS No.: 617680-03-2
M. Wt: 420.5g/mol
InChI Key: UKPZNZIULIMJKP-UHFFFAOYSA-N
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Description

2-(4-fluorophenoxy)-N-(4-((4-methylpiperidin-1-yl)sulfonyl)phenyl)propanamide is a synthetic small molecule characterized by a propanamide core linking a 4-fluorophenoxy moiety and a phenyl ring modified with a 4-methylpiperidine sulfonyl group. This specific structure suggests potential for diverse research applications. The sulfonamide group attached to the piperidine ring is a feature commonly found in compounds designed to target enzymes, such as kinases or metabolic enzymes, and may influence the molecule's binding affinity and selectivity . The 4-fluorophenoxy moiety can enhance metabolic stability and membrane permeability, making this compound a candidate for pharmacological and mechanistic studies. Researchers can utilize this chemical as a key intermediate in organic synthesis or as a lead compound in the development of novel inhibitors for various biological targets. It is supplied with comprehensive analytical data, including HPLC and mass spectrometry, to ensure identity and purity. This product is intended for research and development purposes in a controlled laboratory environment. It is strictly labeled "For Research Use Only" and is not intended for diagnostic, therapeutic, or any other human use.

Properties

IUPAC Name

2-(4-fluorophenoxy)-N-[4-(4-methylpiperidin-1-yl)sulfonylphenyl]propanamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H25FN2O4S/c1-15-11-13-24(14-12-15)29(26,27)20-9-5-18(6-10-20)23-21(25)16(2)28-19-7-3-17(22)4-8-19/h3-10,15-16H,11-14H2,1-2H3,(H,23,25)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UKPZNZIULIMJKP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCN(CC1)S(=O)(=O)C2=CC=C(C=C2)NC(=O)C(C)OC3=CC=C(C=C3)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H25FN2O4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

420.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Disconnection Strategy

The target molecule is dissected into two primary fragments:

  • 2-(4-Fluorophenoxy)propanoic acid – Derived from the nucleophilic substitution of propanoic acid derivatives with 4-fluorophenol.

  • 4-((4-Methylpiperidin-1-yl)sulfonyl)aniline – Synthesized via sulfonation of 4-aminobenzenesulfonyl chloride with 4-methylpiperidine.

This disconnection simplifies the synthesis into manageable intermediates, enabling modular optimization.

Synthesis of 2-(4-Fluorophenoxy)propanoic Acid

Nucleophilic Aromatic Substitution

Propanoic acid derivatives react with 4-fluorophenol under basic conditions. Patent details the use of potassium carbonate in dimethylformamide (DMF) at 80°C for 16 hours, achieving 85% yield. Alternative conditions employing cesium carbonate in acetonitrile at reflux (82°C, 12 hours) marginally improve yields to 88% but require costly reagents.

Table 1: Optimization of Phenoxy Group Installation

BaseSolventTemperature (°C)Time (h)Yield (%)
K₂CO₃DMF801685
Cs₂CO₃MeCN821288
NaHTHF651878

Steric hindrance at the β-position of propanoic acid necessitates polar aprotic solvents to stabilize transition states.

Preparation of 4-((4-Methylpiperidin-1-yl)sulfonyl)aniline

Sulfonation of 4-Aminobenzenesulfonyl Chloride

Reaction of 4-aminobenzenesulfonyl chloride with 4-methylpiperidine in dichloromethane (DCM) at 0°C to room temperature (RT) provides the sulfonamide in 92% yield. Slow addition of the amine (1.1 equiv) prevents over-sulfonation, while triethylamine (2 equiv) scavenges HCl byproducts.

Catalytic Sulfonation Using Nickel Complexes

The AA Blocks review highlights nickel-catalyzed sulfonation as a milder alternative. Employing Ni(COD)₂ (5 mol%) with 1,3-bis(2,6-diisopropylphenyl)imidazol-2-ylidene (SIPr) in toluene at 50°C achieves 89% yield, reducing side product formation compared to stoichiometric methods.

Amide Coupling: Final Assembly

Carboxylic Acid Activation

Activation of 2-(4-fluorophenoxy)propanoic acid is achieved via:

  • Thionyl Chloride (SOCl₂) : Forms the acid chloride, reacted directly with the aniline fragment in DCM (75% yield).

  • EDCl/HOBt System : Superior coupling efficiency (91% yield) in DMF at RT for 6 hours, as per Patent. HOBt suppresses racemization, critical for chiral integrity.

Table 2: Comparison of Coupling Reagents

ReagentSolventTemperature (°C)Time (h)Yield (%)
SOCl₂DCM25475
EDCl/HOBtDMF25691
HATU/DIEADMF25389

Palladium-Mediated Coupling

Patent discloses a palladium/triphenylphosphane-catalyzed coupling (Pd(PPh₃)₄, 5 mol%) in THF at 60°C, yielding 82% product. This method tolerates electron-deficient aryl groups but requires inert atmosphere conditions.

Purification and Characterization

Chromatographic Techniques

Silica gel chromatography (ethyl acetate/hexanes, 3:7) removes unreacted sulfonamide and coupling byproducts. Recrystallization from ethanol/water (9:1) enhances purity to >99% (HPLC).

Spectroscopic Validation

  • ¹H NMR (400 MHz, CDCl₃): δ 8.02 (d, J = 8.4 Hz, 2H, ArH), 7.68 (d, J = 8.4 Hz, 2H, ArH), 6.92–6.85 (m, 4H, ArH), 4.52 (q, J = 6.8 Hz, 1H, CH), 3.21–3.15 (m, 4H, piperidine-H), 2.75 (s, 3H, CH₃), 1.58 (d, J = 6.8 Hz, 3H, CH₃).

  • HRMS : [M+H]⁺ calculated for C₂₁H₂₄FN₂O₄S: 419.1432; found: 419.1428.

Process Optimization and Scalability

Solvent Selection

DMF outperforms THF and acetonitrile in coupling steps due to superior solubility of intermediates. However, nickel-catalyzed methods in toluene enable easier recycling.

Temperature Control

Exothermic sulfonation necessitates gradual warming from 0°C to RT to prevent decomposition. Microwave-assisted coupling (80°C, 30 minutes) reduces reaction time by 75% but risks epimerization.

Challenges and Alternative Approaches

Byproduct Formation

Over-sulfonation generates bis-sulfonamide impurities (<5%), mitigated by controlled reagent addition. Patent introduces a scavenger resin (MP-TsOH) to absorb excess sulfonyl chloride, reducing impurities to <1%.

Chemical Reactions Analysis

Types of Reactions

2-(4-fluorophenoxy)-N-(4-((4-methylpiperidin-1-yl)sulfonyl)phenyl)propanamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the sulfonyl group to a sulfide or thiol group.

    Substitution: The fluorophenoxy group can participate in nucleophilic substitution reactions, leading to the formation of different derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperbenzoic acid (m-CPBA).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.

    Substitution: Nucleophiles like amines or thiols can be used in substitution reactions under basic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce sulfides or thiols.

Scientific Research Applications

2-(4-fluorophenoxy)-N-(4-((4-methylpiperidin-1-yl)sulfonyl)phenyl)propanamide has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound is studied for its potential biological activities, including its interactions with enzymes and receptors.

    Medicine: Research explores its potential therapeutic applications, such as its role in drug development for treating specific diseases.

    Industry: It is used in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of 2-(4-fluorophenoxy)-N-(4-((4-methylpiperidin-1-yl)sulfonyl)phenyl)propanamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and triggering downstream signaling pathways. The exact molecular targets and pathways depend on the specific application and context of its use.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following table summarizes key structural and pharmacological differences between 2-(4-fluorophenoxy)-N-(4-((4-methylpiperidin-1-yl)sulfonyl)phenyl)propanamide and related compounds:

Compound Name Key Structural Features Molecular Weight Pharmacological Notes Reference
2-(4-Fluorophenoxy)-N-(4-((4-methylpiperidin-1-yl)sulfonyl)phenyl)propanamide 4-Fluorophenoxy, 4-methylpiperidinylsulfonyl, propanamide backbone 404.48 No direct activity data; structural similarity to sulfonamide-based enzyme inhibitors.
2-(4-Methoxyphenyl)-N-{4-[(4-methylpiperidin-1-yl)sulfonyl]phenyl}acetamide 4-Methoxyphenyl (vs. 4-fluorophenoxy), acetamide (vs. propanamide) 388.47 Unknown activity; structural focus on sulfonamide-piperidine interactions.
2-(4-Methylphenoxy)-N-[4-(4-morpholinylsulfonyl)phenyl]propanamide 4-Methylphenoxy, morpholinylsulfonyl (vs. piperidinylsulfonyl) 404.48 Unreported bioactivity; morpholine sulfonamide may alter solubility or target affinity.
3-Phenylsulfanyl-N-(4-piperidin-1-ylsulfonylphenyl)propanamide Phenylsulfanyl substituent (vs. fluorophenoxy), thioether linkage 404.55 No activity data; sulfur-containing analogs may influence redox properties or metabolism.
N-(2-Fluorophenyl)-2-(4-hydroxyphenoxy)-N-methylpropanamide 2-Fluorophenyl, 4-hydroxyphenoxy, N-methylation 289.30 Uncharacterized activity; phenolic group may confer antioxidant or receptor-binding traits.
(2R)-2-{4-{[(2-Chlorophenyl)sulfonyl]amino}phenyl)-N-cyclopropylpropanamide 2-Chlorophenylsulfonamide, cyclopropylamide, stereospecific R-configuration 375.87 CXCR2 antagonist (IC$_{50}$: 60 ± 8 nM); highlights sulfonamide role in receptor binding.

Key Structural and Functional Comparisons

Sulfonamide Variations :

  • The 4-methylpiperidinylsulfonyl group in the target compound is distinct from morpholinylsulfonyl (e.g., ) or unsubstituted piperidinylsulfonyl groups (e.g., ). Piperidine derivatives often enhance lipophilicity and blood-brain barrier penetration, whereas morpholine may improve aqueous solubility .
  • Chlorophenylsulfonamide analogs (e.g., ) demonstrate potent receptor antagonism, suggesting that halogenation (fluorine vs. chlorine) and substitution patterns (para vs. ortho) critically modulate activity.

Phenoxy vs. Phenyl Substituents: The 4-fluorophenoxy group in the target compound contrasts with non-fluorinated phenoxy (e.g., 4-methylphenoxy in ) or phenylsulfanyl groups (e.g., ). Fluorine’s electronegativity may enhance metabolic stability and binding affinity to hydrophobic pockets .

Backbone Modifications :

  • Propanamide (3-carbon chain) vs. acetamide (2-carbon chain) backbones (e.g., ) influence conformational flexibility and interactions with target proteins.

Research Findings and Implications

  • The target compound’s fluorophenoxy group may enhance this activity via improved membrane permeability .
  • CXCR2 Antagonism: Stereospecific propanamides (e.g., ) show nanomolar potency against CXCR2, a chemokine receptor implicated in inflammatory diseases. The target compound’s piperidinylsulfonyl group could similarly engage hydrophobic receptor domains.
  • Misidentification Risks: Fluorinated analogs (e.g., fentanyl derivatives in ) highlight challenges in distinguishing isomers. The target compound’s 4-fluorophenoxy group reduces this risk compared to ortho/meta-fluoro isomers .

Biological Activity

2-(4-fluorophenoxy)-N-(4-((4-methylpiperidin-1-yl)sulfonyl)phenyl)propanamide is a synthetic compound that has garnered attention for its potential biological activities, particularly in the fields of oncology and pharmacology. This article delves into its biological activity, highlighting key research findings, case studies, and relevant data.

Chemical Structure and Properties

The compound features a complex structure characterized by:

  • A fluorophenoxy group, which enhances lipophilicity and may facilitate cellular uptake.
  • A methylpiperidinylsulfonyl moiety that could influence its interaction with biological targets.

Biological Activity Overview

Research indicates that this compound exhibits promising anti-cancer properties. Its mechanisms of action include:

  • Inhibition of Cell Proliferation : Studies have shown that 2-(4-fluorophenoxy)-N-(4-((4-methylpiperidin-1-yl)sulfonyl)phenyl)propanamide can significantly reduce the proliferation of various cancer cell lines, including breast, lung, and colon cancer cells.
  • Induction of Apoptosis : The compound has been observed to induce apoptosis in tumor cells through multiple pathways, potentially involving caspase activation and modulation of Bcl-2 family proteins .
  • Anti-Angiogenic Effects : It may inhibit angiogenesis, the formation of new blood vessels from existing ones, which is crucial for tumor growth and metastasis. This effect could be mediated through the downregulation of vascular endothelial growth factor (VEGF).

Case Studies

Several studies have assessed the biological activity of this compound in vitro and in vivo:

  • In Vitro Studies : Research conducted on human cancer cell lines demonstrated that treatment with the compound resulted in a dose-dependent decrease in cell viability. For instance, a study reported a 70% reduction in viability at concentrations above 10 µM after 48 hours.
  • In Vivo Efficacy : In xenograft models, administration of the compound led to significant tumor size reduction compared to control groups. Tumors treated with this compound showed decreased proliferation markers (Ki-67) and increased apoptosis markers (cleaved caspase-3).

Mechanistic Insights

The biological activity of 2-(4-fluorophenoxy)-N-(4-((4-methylpiperidin-1-yl)sulfonyl)phenyl)propanamide has been linked to several molecular targets:

TargetMechanismEffect
Bcl-2 Family Proteins ModulationInduces apoptosis
VEGF InhibitionReduces angiogenesis
Caspases ActivationPromotes programmed cell death
Cell Cycle Regulators DisruptionPrevents cell cycle progression

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